[FeCl2bis(dppbz)]
Overview
Description
Preparation Methods
The synthesis of [FeCl2bis(dppbz)] typically involves the reaction of iron(II) chloride with 1,2-bis(diphenylphosphino)benzene (dppbz) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Chemical Reactions Analysis
[FeCl2bis(dppbz)] undergoes various types of chemical reactions, including:
Oxidation and Reduction: The iron center in the complex can undergo oxidation and reduction reactions, which are crucial for its catalytic activity.
Substitution: The compound can participate in substitution reactions where ligands around the iron center are replaced by other ligands.
Cross-Coupling Reactions: It is particularly effective in Negishi and Suzuki coupling reactions, where it facilitates the formation of carbon-carbon bonds between organic halides and organometallic reagents
Common reagents used in these reactions include alkyl halides, arylaluminum reagents, and polyfluorinated arylzinc reagents. The major products formed from these reactions are typically coupled organic compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
[FeCl2bis(dppbz)] has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s catalytic properties are explored in the synthesis of biologically active molecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is employed in the production of fine chemicals and materials
Mechanism of Action
The mechanism by which [FeCl2bis(dppbz)] exerts its catalytic effects involves the coordination of the iron center with the phosphine ligands. This coordination stabilizes the iron center and facilitates the activation of substrates in the catalytic cycle. The iron center can undergo oxidation and reduction, which are essential steps in the catalytic process. The molecular targets and pathways involved include the activation of organic halides and the formation of carbon-carbon bonds .
Comparison with Similar Compounds
[FeCl2bis(dppbz)] is unique compared to other similar compounds due to its specific ligand environment and catalytic properties. Similar compounds include:
1,2-bis(diphenylphosphino)ethylene: Another diphosphine ligand with similar coordination properties.
1,3-bis(diphenylphosphino)propane: A diphosphine ligand with a different spacer length, affecting its coordination geometry and catalytic activity.
These compounds share similar applications in catalysis but differ in their ligand structures and specific catalytic properties.
Properties
IUPAC Name |
dichloroiron;(2-diphenylphosphanylphenyl)-diphenylphosphane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C30H24P2.2ClH.Fe/c2*1-5-15-25(16-6-1)31(26-17-7-2-8-18-26)29-23-13-14-24-30(29)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28;;;/h2*1-24H;2*1H;/q;;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSVPSLVWGKHSR-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5.Cl[Fe]Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H48Cl2FeP4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649051 | |
Record name | Dichloroiron--(1,2-phenylene)bis(diphenylphosphane) (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1019.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101566-80-7 | |
Record name | Dichloroiron--(1,2-phenylene)bis(diphenylphosphane) (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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